molecular formula C13H18N2OS B2684076 N-(2,6-dimethylphenyl)morpholine-4-carbothioamide CAS No. 344304-88-7

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide

Cat. No.: B2684076
CAS No.: 344304-88-7
M. Wt: 250.36
InChI Key: BNJFULOIYKCZBI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide is a synthetic organic compound featuring a morpholine ring substituted with a carbothioamide group. This structure classifies it among the aroylthiourea derivatives , a category of organosulfur compounds known for their versatile chemical properties and utility in various research fields . The compound's molecular framework incorporates both aromatic and heterocyclic components, making it a subject of interest in foundational organic chemistry and medicinal chemistry research. While specific biochemical data for this compound is not available, thiourea derivatives, in general, are recognized in scientific literature for their potential as precursors in heterocyclic synthesis and for their ability to interact with biological targets . Related morpholine-carbothioamide compounds have been investigated for their properties, underscoring the research value of this chemical scaffold . Researchers may explore its application in developing novel molecular probes or in studying structure-activity relationships. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-4-3-5-11(2)12(10)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFULOIYKCZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylaniline with morpholine-4-carbothioic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to N-(2,6-dimethylphenyl)morpholine-4-carbothioamide. For instance, a derivative was found to exhibit significant antiviral activity against the influenza A virus (H1N1) with an effective concentration (EC50) of 0.075 µg/ml. This performance is notably higher than that of established antiviral agents like Ribavirin .

Case Study:

  • Compound: 2-(4,6-Dimorpholine-4-yl-1,3,5-triazine-2-yl)-N-(2,4-dimethylphenyl)-hydrazine-carbothioamide
  • Virus Tested: Influenza A (H1N1)
  • Results:
    • EC50: 0.075 µg/ml
    • Selectivity Index (SI): >1300

This indicates a promising avenue for developing new antiviral agents based on this compound's structure.

2. Anticancer Properties

Thiourea derivatives have been extensively studied for their anticancer properties. The structural modifications of thioureas can lead to compounds with enhanced biological activities against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving DNA interaction .

Agricultural Applications

Fungicidal Activity

This compound has also been investigated for its fungicidal properties. Compounds derived from similar structures have been reported to control phytopathogenic fungi effectively. This application is crucial in agricultural practices where crop protection from fungal diseases is necessary.

Case Study:

  • Study Focus: Efficacy against phytopathogenic fungi
  • Results: Compounds demonstrated high fungicidal activity, suggesting potential use in agricultural formulations.

Material Science Applications

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has been explored. Dithiocarbamate ligands derived from thioureas like this compound are utilized for chelating heavy metals and forming complexes with various metal ions. These complexes can be applied in dye manufacturing and environmental remediation efforts .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaSpecific ApplicationKey Findings
Medicinal ChemistryAntiviral ActivityEC50 = 0.075 µg/ml against H1N1; SI > 1300
Anticancer PropertiesEffective against cancer cell lines; DNA interaction studies
Agricultural SciencesFungicidal ActivityHigh efficacy against phytopathogenic fungi
Material ScienceCoordination ChemistryUsed as a ligand for heavy metal chelation

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to the disruption of cellular processes, resulting in the observed biological activities .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural analogs differ in heterocyclic systems, substituents, or functional groups. These modifications significantly impact reactivity, solubility, and biological activity:

Compound Name Heterocycle/Functional Group Key Properties/Applications Source
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Piperidine (carboxamide) Pharmaceutical impurity (mepivacaine synthesis)
N-Acyl-morpholine-4-carbothioamides Morpholine (carbothioamide) Antimicrobial, antioxidant activities
Metalaxyl Methoxyacetyl-DL-alanine Fungicide with systemic action
N-(4-Methylphenyl)formamide Formamide Studied for phase transitions

Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than piperidine analogs due to the oxygen atom’s polarity. For example, metalaxyl (log P ~1.65) is more lipophilic than morpholine-based thioureas (estimated log P ~2.5–3.0), affecting their bioavailability and environmental persistence .
  • Thermal Stability : N-(4-Methylphenyl)formamide analogs () undergo phase transitions under thermal stress, suggesting that the target compound’s stability may depend on the morpholine ring’s conformational rigidity.

Biological Activity

N-(2,6-dimethylphenyl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 2,6-dimethylphenyl group and a carbothioamide functional group. Its molecular formula is C12H16N2OSC_{12}H_{16}N_{2}OS, with a molecular weight of approximately 232.34 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are often targeted in Alzheimer's disease treatments.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against influenza viruses, indicating potential as therapeutic agents in viral infections.

Biological Activity Data

Recent research has evaluated the biological activity of this compound and its derivatives. The following table summarizes key findings from various studies:

Study Biological Activity IC50/EC50 Values Selectivity Index (SI) Notes
Study 1AChE InhibitionIC50 = 19.85 μM-Effective against cholinesterases .
Study 2Antiviral (Flu A H1N1)EC50 = 0.075 μg/mlSI > 1300Highly effective compared to Ribavirin .
Study 3Cytotoxicity (A549)IC50 = 5.176 μM-Significant activity against lung cancer cell line .

Case Studies

  • Antiviral Activity Against Influenza A Virus :
    • In vitro assays demonstrated that this compound derivatives exhibited potent antiviral activity against the H1N1 strain of the influenza virus. The effective concentration (EC50) was significantly lower than that of standard antiviral drugs like Ribavirin, suggesting a promising avenue for further research in antiviral therapies .
  • Cholinesterase Inhibition :
    • A study assessed the inhibitory effects on AChE and BChE, revealing that the compound's derivatives showed competitive inhibition with IC50 values indicative of strong potential for treating cognitive disorders such as Alzheimer's disease .
  • Cytotoxic Effects on Cancer Cells :
    • Research involving lung cancer cell lines (A549) indicated that certain derivatives of this compound demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

Q & A

Q. What are the common synthetic routes for N-(2,6-dimethylphenyl)morpholine-4-carbothioamide?

Methodological Answer: A two-step synthesis is often employed, starting with the reaction of N-(2,6-dimethylphenyl)chloroacetamide and morpholine-4-carbothioamide. Key parameters include:

  • Molar Ratios: Use ~4 equivalents of nucleophile (e.g., diethylamine in analogous reactions) to ensure complete substitution .
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) under reflux are common.
  • Purification: Column chromatography or recrystallization to isolate the product. Example from analogous syntheses:
ReactantAmount (mol)Equivalents
N-(2,6-dimethylphenyl)chloroacetamide5.06 × 10⁻³1.0
Nucleophile (e.g., morpholine-4-carbothioamide)~20 × 10⁻³~4.0
Reference: Synthesis optimization in local anesthetics and molar ratio calculations .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and morpholine-thioamide linkage.
  • HPLC-MS: For purity assessment and molecular ion verification.
  • X-ray Crystallography: Resolve structural ambiguities using programs like SHELX .
  • Elemental Analysis: Validate empirical formula (C₁₃H₁₈N₂OS).

Q. What biological assays are typically used to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Antioxidant Potential: DPPH radical scavenging or FRAP assays .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How are impurities profiled in pharmaceutical-grade samples?

Methodological Answer:

  • HPLC with UV/MS Detection: Use reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water).
  • Reference Standards: Compare retention times with known impurities like 2,6-dimethylaniline or related carboxamides . Example impurities from analogous compounds:
Impurity CodeStructureCAS No.
Imp. A(EP)2,6-Dimethylaniline87-62-7
Imp. B(EP)N-(2,6-Dimethylphenyl)piperidine-2-carboxamide15883-20-2

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Test bases (e.g., K₂CO₃) or phase-transfer catalysts.
  • Solvent Optimization: Compare DMF vs. THF for reaction kinetics.
  • Temperature Control: Microwave-assisted synthesis for reduced side products.
  • In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress.

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables (pH, temperature, cell passage number).
  • Impurity Interference: Re-test purified samples to rule out artifacts .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial enzymes) .
  • DFT Calculations: Analyze electron density maps to identify reactive sites.
  • QSAR Modeling: Corrogate substituent effects with bioactivity using descriptors like logP or HOMO-LUMO gaps .

Q. How to design mechanistic studies for its antimicrobial action?

Methodological Answer:

  • Membrane Permeability Assays: Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.
  • Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetics.
  • Resistance Studies: Serial passage experiments to evaluate mutation rates under sub-MIC conditions.

Q. What strategies address challenges in crystallographic refinement?

Methodological Answer:

  • Twinned Data Handling: Use SHELXL for high-resolution refinement .
  • Disorder Modeling: Apply PART instructions in SHELXTL for flexible morpholine rings.
  • Validation Tools: Check CIF files with PLATON or Mercury for geometric outliers.

Q. How to integrate experimental and computational data for regulatory submissions?

Methodological Answer:

  • ICH Guidelines: Follow Q2(R1) for analytical method validation .
  • Dossier Preparation: Include DFT-optimized geometries and docking scores alongside HPLC/biological data .
  • Risk Assessment: Use FMEA (Failure Mode Effects Analysis) to prioritize impurities .

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